(S)-p-SCN-Bn-DOTA, a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a bifunctional chelating agent widely used in radiopharmaceutical applications. It contains a thiourea bond-forming group that allows for conjugation to biomolecules such as peptides and antibodies. This compound is particularly significant in the field of targeted radionuclide therapy and imaging due to its ability to form stable complexes with radiometals like gallium-68 and lutetium-177.
(S)-p-SCN-Bn-DOTA is classified as a bifunctional chelator, which means it can bind both to a metal ion and to a biological molecule. It is synthesized from DOTA through the introduction of a p-isothiocyanatobenzyl group. The compound is commercially available from various suppliers, including MedChemExpress and MedKoo Biosciences, which provide detailed specifications and synthesis services for research purposes .
The synthesis of (S)-p-SCN-Bn-DOTA typically involves the reaction of DOTA with p-isothiocyanatobenzyl in an aqueous solution. The process can be monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield. Common conditions include:
For example, one study demonstrated the synthesis of DOTA-conjugated compounds via nucleophilic addition of DOTA to p-SCN-Bn-DOTA, followed by purification and characterization through mass spectrometry .
(S)-p-SCN-Bn-DOTA has a complex molecular structure characterized by its macrocyclic DOTA framework and the addition of the p-isothiocyanatobenzyl group. The molecular formula is , with a molecular weight of approximately 729.2771 g/mol. The structure allows for effective coordination with metal ions while providing reactive sites for conjugation with biomolecules.
(S)-p-SCN-Bn-DOTA participates in various chemical reactions primarily involving its thiourea bond formation. The most notable reactions include:
These reactions are typically monitored using analytical techniques such as HPLC or mass spectrometry to confirm successful conjugation and chelation .
The mechanism of action for (S)-p-SCN-Bn-DOTA involves two primary processes:
This dual functionality enhances the specificity of radiopharmaceuticals in targeting cancer cells while minimizing off-target effects .
Relevant data from studies indicate that (S)-p-SCN-Bn-DOTA maintains high labeling efficiency when complexed with gallium isotopes, demonstrating its efficacy in radiolabeling applications .
(S)-p-SCN-Bn-DOTA is primarily used in scientific research and clinical applications related to:
The versatility of (S)-p-SCN-Bn-DOTA makes it an invaluable tool in modern nuclear medicine and bioconjugation chemistry, paving the way for innovative approaches in cancer treatment .
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2